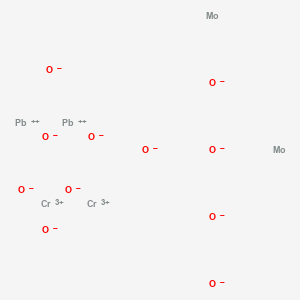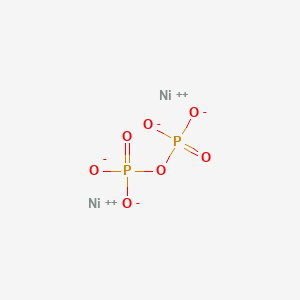
nickel(2+);phosphonato phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
nickel(2+);phosphonato phosphate is an inorganic compound with the molecular formula H₄O₇P₂.2Ni. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is formed by the reaction of diphosphoric acid with nickel(2+) ions, resulting in a salt where two nickel ions are coordinated with diphosphoric acid.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of diphosphoric acid, nickel(2+) salt (1:2) involves a two-step process:
Reaction of Phosphoric Acid with Nickel Chloride: In the first step, phosphoric acid reacts with nickel chloride to form nickel(2+) phosphoric acid.
Crystallization: The resulting compound is then crystallized to obtain the final product, diphosphoric acid, nickel(2+) salt (1:2).
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, nickel(2+) salt (1:2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce high-quality crystals suitable for various applications.
化学反応の分析
Types of Reactions
nickel(2+);phosphonato phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ions in the compound can participate in redox reactions, where they can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where the nickel ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with diphosphoric acid, nickel(2+) salt (1:2) include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the nickel ions in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel oxides, while reduction reactions may yield elemental nickel.
科学的研究の応用
nickel(2+);phosphonato phosphate has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the synthesis of advanced materials, such as nickel-based alloys and ceramics.
Biology and Medicine:
Electrochemistry: It is used in electrochemical cells and batteries due to its unique electrochemical properties.
作用機序
The mechanism of action of diphosphoric acid, nickel(2+) salt (1:2) involves the interaction of nickel ions with various molecular targets and pathways. The nickel ions can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the nickel ions can interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
Nickel(2+) sulfate: Similar to diphosphoric acid, nickel(2+) salt (1:2), nickel(2+) sulfate is another nickel-based compound with distinct properties and applications.
Nickel(2+) chloride: This compound is commonly used in various chemical reactions and industrial processes.
Nickel(2+) acetate: Known for its use in electroplating and as a catalyst in organic synthesis.
Uniqueness
nickel(2+);phosphonato phosphate is unique due to its specific coordination with diphosphoric acid, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
14448-18-1 |
|---|---|
分子式 |
Ni2O7P2 |
分子量 |
291.33 g/mol |
IUPAC名 |
nickel(2+);phosphonato phosphate |
InChI |
InChI=1S/2Ni.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
InChIキー |
OHPFZXJAABILIK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
正規SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
Key on ui other cas no. |
14448-18-1 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


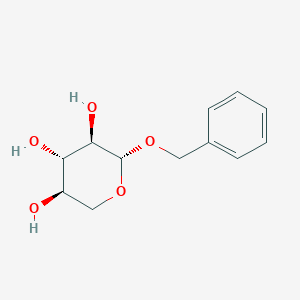
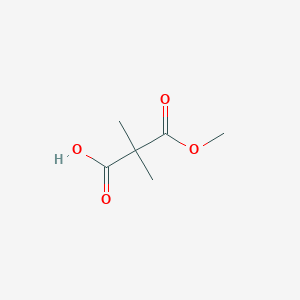
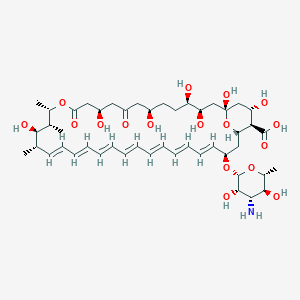
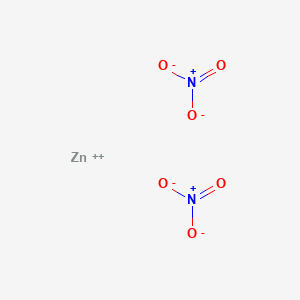
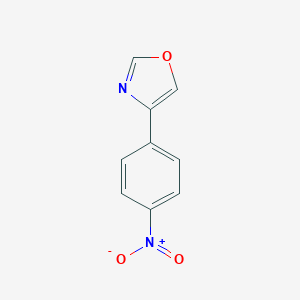
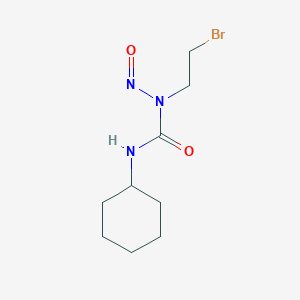
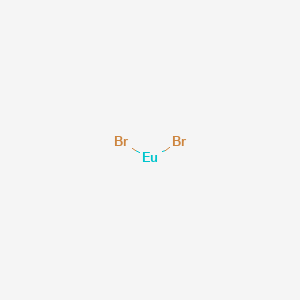
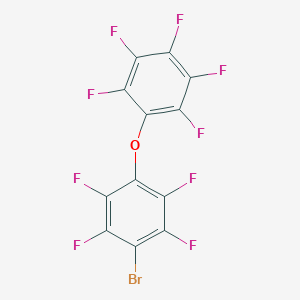
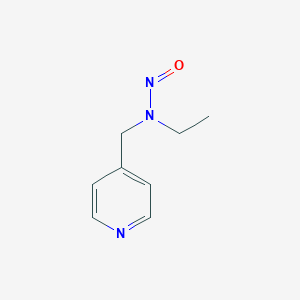
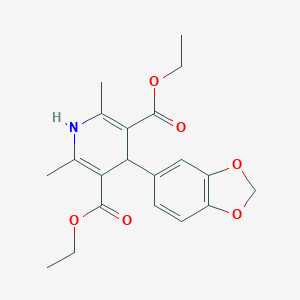
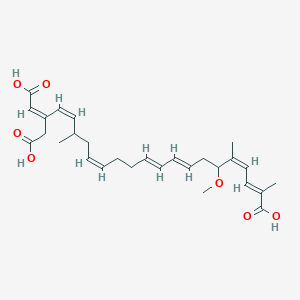
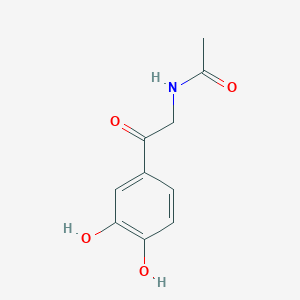
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)
